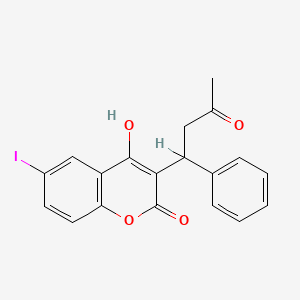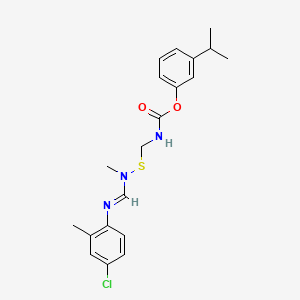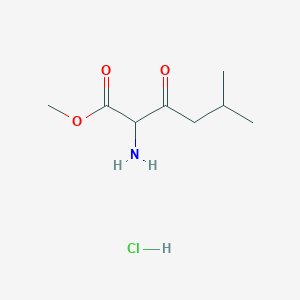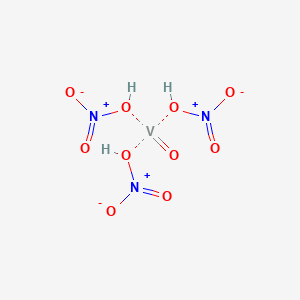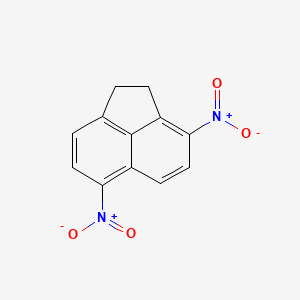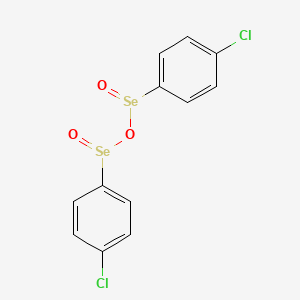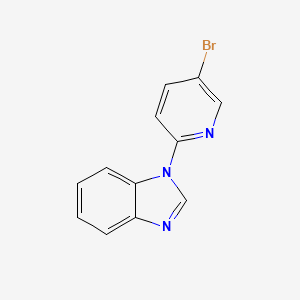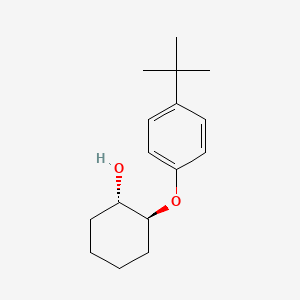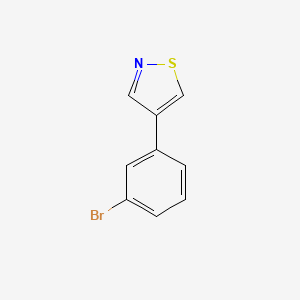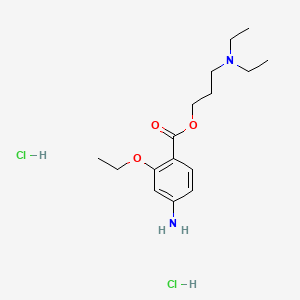
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride is a chemical compound with a complex structure, often used in experimental and research settings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride typically involves multiple steps, including the reaction of ethoxybenzoyl chloride with a suitable amine to form an intermediate, followed by further reactions to introduce the azaniumyl and diethylazanium groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in various effects depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium dichloride
- 3-(4-Azaniumyl-2-methoxybenzoyl)oxypropyl-diethylazanium dichloride
Uniqueness
Compared to similar compounds, 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride is unique due to its specific ethoxybenzoyl group, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain research applications where specific interactions or effects are desired.
Propiedades
Número CAS |
100811-87-8 |
|---|---|
Fórmula molecular |
C16H28Cl2N2O3 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 4-amino-2-ethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-4-18(5-2)10-7-11-21-16(19)14-9-8-13(17)12-15(14)20-6-3;;/h8-9,12H,4-7,10-11,17H2,1-3H3;2*1H |
Clave InChI |
ISBJHVKLCZWDPA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)N)OCC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
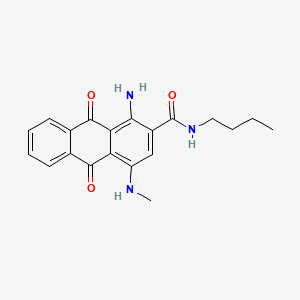

![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
